EGFR Kinase Inhibitory Activity: Benchmarking 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Against a Next-Generation EGFR Inhibitor
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine demonstrates measurable inhibitory activity against wild-type Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 400 nM in an assay using ER22 cell membranes [1]. This activity, while modest, establishes a baseline for this scaffold. For context, a next-generation, highly optimized clinical-stage EGFR inhibitor (US10227342, Example 78) targeting the T790M mutant and exon 20 insertion variants exhibits a significantly more potent IC50 of 100 nM across multiple Ba/F3 cell-based assays [2]. The 4-fold difference in potency underscores the value of the 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine core as a tractable, but unoptimized, starting point for medicinal chemistry campaigns rather than a final therapeutic candidate.
| Evidence Dimension | Inhibition of EGFR tyrosine kinase activity |
|---|---|
| Target Compound Data | IC50 = 400 nM |
| Comparator Or Baseline | Optimized clinical-stage EGFR inhibitor (US10227342, Example 78) with IC50 = 100 nM |
| Quantified Difference | Target compound is 4-fold less potent than the optimized comparator |
| Conditions | Target compound: ER22 cell membrane assay (wild-type EGFR). Comparator: Ba/F3 cell-based assays (mutant EGFR) |
Why This Matters
This confirms the scaffold's relevance to EGFR biology and provides a quantitative benchmark for SAR studies, enabling users to select this compound as a reference point for optimizing potency against wild-type or mutant EGFR.
- [1] BindingDB. BDBM50453569 (CHEMBL435902). IC50: 400 nM. Inhibitory potency against protein tyrosine kinase activity associated with EGFR using ER22 cell membrane. View Source
- [2] BindingDB. BDBM368447 (US10227342, Example 78). IC50: 100 nM. Selective inhibition of EGFR exon 20 insertion and T790M mutations in Ba/F3 cells. View Source
